

# Application Notes and Protocols: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid

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## Compound of Interest

Compound Name: *Dibromopropane*

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## Abstract

This document provides a detailed protocol for the synthesis of cyclobutanecarboxylic acid via the malonic ester synthesis route, utilizing diethyl malonate and 1,3-**dibromopropane** as key starting materials. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This method involves the formation of diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis and decarboxylation to yield the final product.

## Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids.[1][2] This synthesis takes advantage of the acidity of the  $\alpha$ -hydrogens of diethyl malonate, which can be readily deprotonated to form a stabilized enolate. [2][3][4][5] This enolate acts as a nucleophile and can react with alkyl halides.[2][3][4][5] The synthesis of cyclobutane rings using this method with 1,3-dihalopropanes is a classic example of intramolecular cyclization.[6] 1,3-**dibromopropane** is a more reactive and efficient reagent for this cyclization compared to 1,3-dichloropropane due to the better leaving group ability of the bromide ion.[6]

The overall process for synthesizing cyclobutanecarboxylic acid involves three main stages:

- Cycloalkylation: Reaction of diethyl malonate with 1,3-**dibromopropane** in the presence of a base to form diethyl 1,1-cyclobutanedicarboxylate.

- Hydrolysis (Saponification): Conversion of the diester to 1,1-cyclobutanedicarboxylic acid using a strong base.[\[2\]](#)[\[4\]](#)
- Decarboxylation: Heating the dicarboxylic acid to yield cyclobutanecarboxylic acid and carbon dioxide.[\[2\]](#)[\[4\]](#)[\[7\]](#)

## Experimental Data

The following table summarizes the key quantitative data for the synthesis of cyclobutanecarboxylic acid.

| Parameter   | Value                                   | Reference |
|---|---|-----------|
| Reagents  |   |           |
| Diethyl Malonate                                  | 160 g (1 mole)                          | [7]       |
| 1,3-Dibromopropane                                | 212 g (1.05 moles)                      | [7]       |
| Sodium  | 46 g (2 gram atoms)                     | [7]       |
| Absolute Ethanol                                  | 800 ml                                  | [7]       |
| Potassium Hydroxide                               | 112 g                                   | [7]       |
| Reaction Conditions                               |   |           |
| Cycloalkylation Temperature                       | 60-65 °C                                | [7]       |
| Cycloalkylation Time                              | ~2.5 hours                              | [7]       |
| Hydrolysis Time                                   | 2 hours (reflux)                        | [7]       |
| Decarboxylation Temperature                       | 160-170 °C, then 210-220 °C             | [7]       |
| Yields  |   |           |
| 1,1-Cyclobutanedicarboxylic Acid                  | 30-34 g                                 | [7]       |
| Cyclobutanecarboxylic Acid                        | 18-21 g (18-21% based on malonic ester) | [7]       |
| Product Properties                                |   |           |
| Boiling Point of Cyclobutanecarboxylic Acid       | 191.5–193.5 °C / 740 mm                 | [7]       |
| Melting Point of 1,1-Cyclobutanedicarboxylic Acid | 156–158 °C                              | [7]       |

## Experimental Protocols

### Synthesis of 1,1-Cyclobutanedicarboxylic Acid

- **Apparatus Setup:** In a 3-liter three-necked round-bottomed flask, equip a mechanical stirrer, a separatory funnel, a reflux condenser with a calcium chloride tube, and a thermometer.
- **Initial Reagents:** Place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-**dibromopropane** into the flask.
- **Base Addition:** Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol. Add this solution through the separatory funnel while maintaining the reaction mixture temperature at 60–65 °C.[7] This addition should take approximately 50 minutes.
- **Reaction:** After the addition is complete, allow the mixture to stand until the temperature drops to 50–55 °C. Then, heat the mixture on a steam bath for about 2 hours, or until a sample is neutral to phenolphthalein when added to water.
- **Work-up and Extraction:** Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Arrange the flask for steam distillation and collect about 4 liters of distillate to separate the diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate.[7]
- **Separate the ester layer from the distillate and extract the aqueous layer once with 1 liter of ether.** Combine the ether extract with the ester layer and remove the ether on a steam bath.
- **Hydrolysis:** Reflux the resulting esters for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
- **Isolation of Dicarboxylic Acid:** Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath. Dissolve the residue in 400 ml of water and slowly add a solution of 110 ml of concentrated hydrochloric acid in 100 ml of water while cooling in an ice bath.
- **Extract the solution with four 250-ml portions of ether.** Dry the combined ether extracts over calcium chloride and remove the ether by distillation.
- **Purification:** The resulting crude product is a pasty mass. Press it on a porous plate to remove any oil and then recrystallize from 30–50 ml of hot ethyl acetate. Cool the solution in an ice-salt bath to precipitate the pure 1,1-cyclobutanedicarboxylic acid. A second crop of

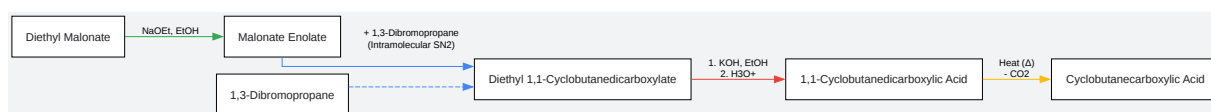
crystals can be obtained by evaporating the filtrate. The yield of pure 1,1-cyclobutanedicarboxylic acid is 30–34 g.[7]

## Synthesis of Cyclobutanecarboxylic Acid

- Apparatus Setup: Place the dried 1,1-cyclobutanedicarboxylic acid in a 75-ml distilling flask equipped with a thermometer. Attach a 75-ml Claisen flask as a receiver, which should be cooled with running water.
- Decarboxylation: Heat the distilling flask in a metal or oil bath to 160–170 °C until the evolution of carbon dioxide ceases.[7]
- Distillation: Increase the bath temperature to 210–220 °C and collect the fraction that boils at 189–195 °C.[7]
- Purification: Redistill the collected crude cyclobutanecarboxylic acid. The pure acid boils at 191.5–193.5 °C at 740 mm. The final yield is 18–21 g, which corresponds to an 18–21% overall yield based on the initial amount of diethyl malonate.[7]

## Visualizations

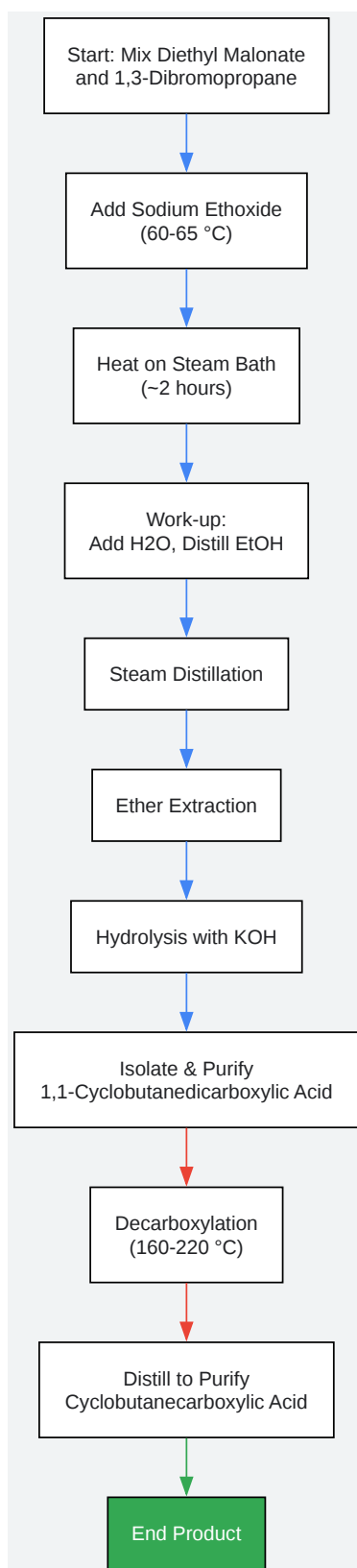
### Reaction Pathway



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Caption: Reaction pathway for the malonic ester synthesis of cyclobutanecarboxylic acid.

## Experimental Workflow



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